molecular formula C6H6Br2N2O2S B184285 2-Amino-3,5-dibromobenzenesulfonamide CAS No. 59018-47-2

2-Amino-3,5-dibromobenzenesulfonamide

Cat. No. B184285
CAS RN: 59018-47-2
M. Wt: 330 g/mol
InChI Key: DQNCVHIKQIPEIA-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromobenzenesulfonamide is a crystalline solid with a melting point of approximately 130-135°C . It has been identified as one of the oxidation products of bromhexine through controlled potential electrolysis, followed by HPLC-UV and GC-MS analyses . This compound participates in the Friedländer condensation of C-β-glycosylic ketones, leading to the formation of 2-substituted quinoline derivatives .

Molecular Structure Analysis

The molecular structure of 2-Amino-3,5-dibromobenzenesulfonamide consists of a benzene ring with two bromine atoms (at positions 3 and 5) and a sulfonamide group (attached to the amino group). The linear formula is H₂NC₆H₂(Br)₂CHO .
  • Physical and Chemical Properties Analysis

    • Melting Point : Approximately 130-135°C .
  • Scientific Research Applications

    • Antitumor Applications : Sulfonamide compounds, including those related to 2-Amino-3,5-dibromobenzenesulfonamide, have been evaluated for their antitumor properties. Some compounds from sulfonamide-focused libraries have shown promise as cell cycle inhibitors and have progressed to clinical trials (Owa et al., 2002).

    • Synthesis and Large-Scale Production : Research has been conducted on the efficient large-scale synthesis of compounds related to 2-Amino-3,5-dibromobenzenesulfonamide, such as 2-amino-5-methanesulfonylaminobenzenesulfonamide, demonstrating the feasibility of synthesizing these compounds on a large scale (Dragovich et al., 2008).

    • Photodynamic Therapy for Cancer : A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base revealed the potential of these compounds in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).

    • Immunomodulatory Activity : Research on 2-amino-4,6-di-tert-butylphenol derivatives, which are structurally related to 2-Amino-3,5-dibromobenzenesulfonamide, has explored their effects on the viability and functional potential of human peripheral blood lymphocytes, indicating potential immunomodulatory activity (Nizheharodava et al., 2020).

    • Carbonic Anhydrase Inhibition : Novel benzene- and tetrafluorobenzenesulfonamides synthesized via click chemistry, including compounds structurally similar to 2-Amino-3,5-dibromobenzenesulfonamide, were found to be effective inhibitors of carbonic anhydrase, an enzyme relevant in tumor physiology (Pala et al., 2014).

    • Chemical Properties and Preparation : Research has been done on the preparation and properties of N,N-Dibromobenzenesulfonamide, providing insights into its solubility, physical data, and handling precautions (Crouch, 2008).

    • Action Mechanism of Sulfonamides : Studies on sulfanilamide, a related compound, have contributed to understanding the mode of action of sulfonamides in general, including their effect on bacterial growth and phagocytosis (Bliss & Long, 1937).

    properties

    IUPAC Name

    2-amino-3,5-dibromobenzenesulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H6Br2N2O2S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2H,9H2,(H2,10,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DQNCVHIKQIPEIA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(C=C(C(=C1S(=O)(=O)N)N)Br)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H6Br2N2O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90360882
    Record name 2-amino-3,5-dibromobenzenesulfonamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90360882
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    330.00 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Amino-3,5-dibromobenzenesulfonamide

    CAS RN

    59018-47-2
    Record name 2-amino-3,5-dibromobenzenesulfonamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90360882
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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